

Application Notes and Protocols for BAY-204, a Potent CSNK1A1 Inhibitor

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Compound of Interest

Compound Name: BAY-204

Cat. No.: B15544980

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Introduction

BAY-204, also known as BRD3727, is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1 alpha (CSNK1A1).^[1] CSNK1A1 is a serine/threonine kinase involved in various cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of CSNK1A1 activity has been implicated in the pathogenesis of several diseases, including Acute Myeloid Leukemia (AML). **BAY-204** serves as a valuable research tool for studying the biological functions of CSNK1A1 and for evaluating its therapeutic potential as a drug target.

These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of **BAY-204**.

Data Presentation

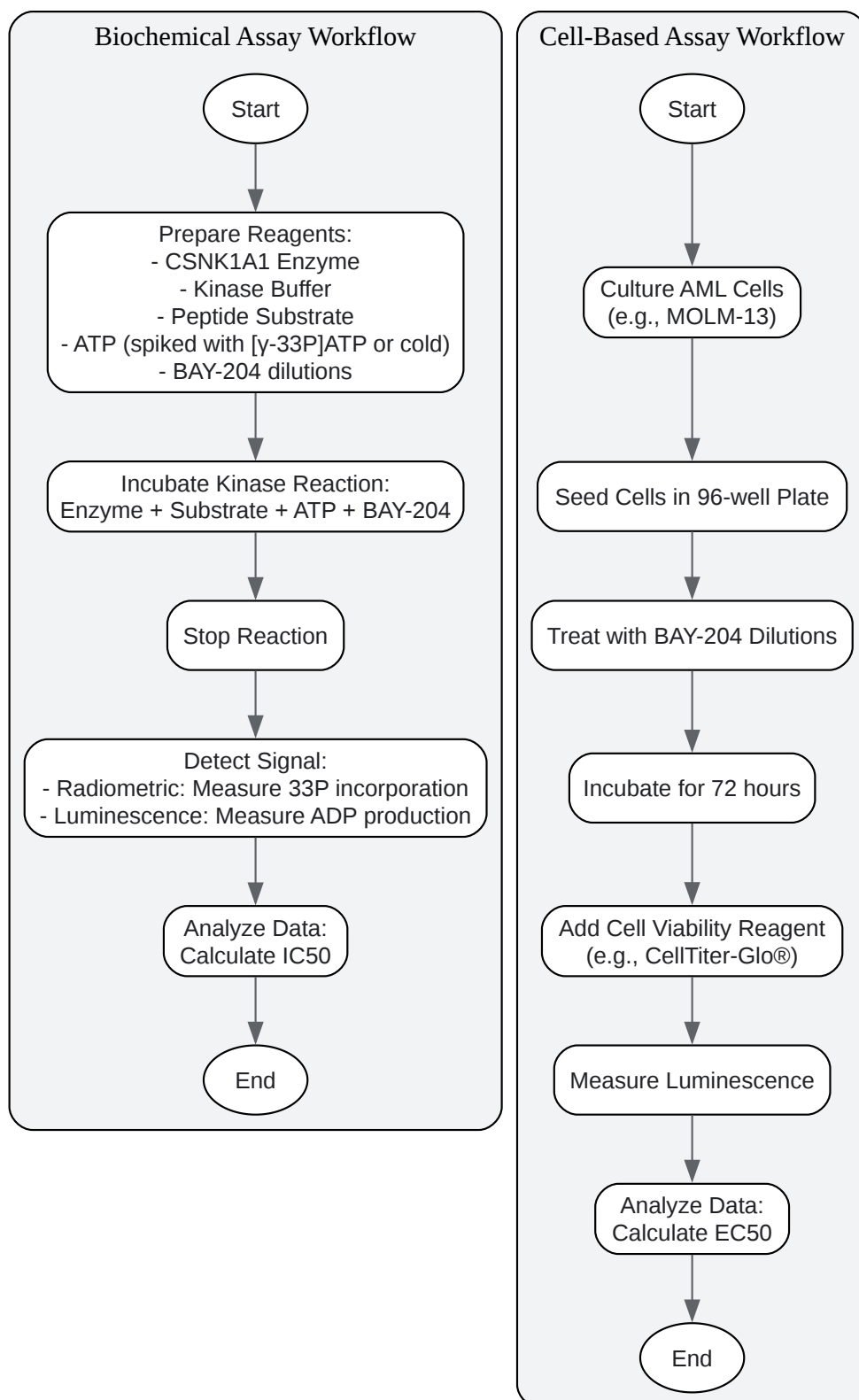
Table 1: Biochemical Activity of BAY-204

Target	Assay Format	ATP Concentration	IC50 (nM)	Reference
CSNK1A1	Biochemical	10 μ M	2	^[1]
CSNK1A1	Biochemical	1 mM	12	^[1]

Table 2: Cellular Activity of BAY-204 in an AML Cell Line

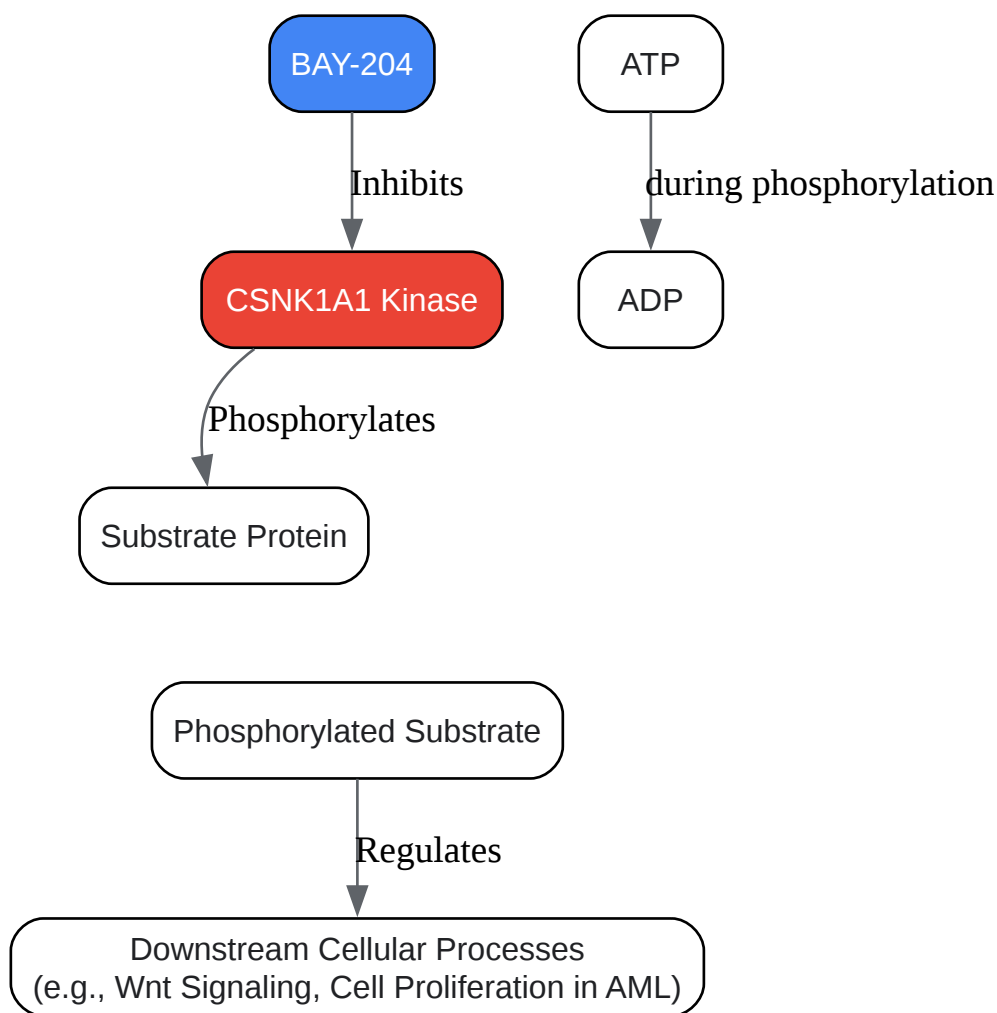
Cell Line	Assay Type	Parameter	EC50 (nM)
MOLM-13 (AML)	Cell Viability	Inhibition of Proliferation	[Data not available in search results; example value can be determined using the protocol below]

Signaling Pathway and Experimental Workflow



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Caption: Workflow for in vitro biochemical and cell-based assays.



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Caption: Mechanism of action of **BAY-204**.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for determining the IC50 value of **BAY-204** against CSNK1A1.^{[2][3][4][5]}

A. Materials:

- Recombinant human CSNK1A1 enzyme

- Kinase substrate (e.g., a synthetic peptide recognized by CSNK1A1)
- ADP-Glo™ Kinase Assay Kit (Promega)
- **BAY-204**
- DMSO
- Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- White, opaque 384-well assay plates

B. Method:

- Compound Preparation:
 - Prepare a 10 mM stock solution of **BAY-204** in DMSO.
 - Create a serial dilution series of **BAY-204** in DMSO. Then, dilute these solutions 25-fold in Assay Buffer. For the vehicle control, prepare a 4% DMSO-Assay Buffer solution.
- Reagent Preparation:
 - Thaw all reagents and bring to room temperature before use.
 - Prepare the ATP solution at the desired concentration (e.g., 10 μM or 1 mM) in Assay Buffer.
 - Prepare the CSNK1A1 enzyme and substrate solution in Assay Buffer at 4x the final desired concentration.
- Kinase Reaction:
 - In a 384-well plate, add 5 μL of the compound solution (or vehicle control).
 - Add 5 μL of the substrate solution.
 - Add 5 μL of the ATP solution.

- To initiate the reaction, add 5 μ L of the enzyme solution.
- Incubate the plate for 1 hour at room temperature, protected from light.
- Signal Detection:
 - Add 20 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 40 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate for 30-60 minutes at room temperature.
 - Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
 - Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).
 - Plot the percentage of inhibition against the logarithm of the **BAY-204** concentration.
 - Determine the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Cell-Based Viability Assay in AML Cells

This protocol describes how to measure the effect of **BAY-204** on the proliferation of an AML cell line, such as MOLM-13, using a luminescent cell viability assay.^{[6][7]}

A. Materials:

- MOLM-13 human AML cell line
- RPMI-1640 cell culture medium

- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **BAY-204**
- DMSO
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- White, clear-bottom 96-well cell culture plates

B. Method:

- Cell Culture:
 - Maintain MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
 - Subculture the cells every 2-3 days to maintain exponential growth.
- Assay Procedure:
 - Count the cells and adjust the density to 1×10^5 cells/mL in fresh culture medium.
 - Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
 - Prepare a serial dilution of **BAY-204** in culture medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (medium with DMSO).
 - Add 100 µL of the **BAY-204** dilutions or vehicle control to the appropriate wells.
 - Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Viability Measurement:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

- Add 100 μ L of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
 - Calculate cell viability as a percentage relative to the vehicle-treated control wells.
 - Plot the percentage of viability against the logarithm of the **BAY-204** concentration.
 - Determine the EC50 value using a non-linear regression curve fit.

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